HDAC6 Inhibitory Potency: 5-Fluoro-1H-indole-6-carbonitrile Demonstrates >200-Fold Higher Potency Compared to its 3-Carbonitrile Regioisomer
5-Fluoro-1H-indole-6-carbonitrile exhibits an IC50 of 16 nM against HDAC6 [1]. In contrast, the regioisomer 5-fluoro-1H-indole-3-carbonitrile shows an IC50 of 3,200 nM (3.2 µM) under comparable assay conditions [2]. This represents a 200-fold difference in potency (16 nM vs. 3,200 nM) directly attributable to the position of the cyano group. The 6-carbonitrile configuration is therefore critical for achieving nanomolar HDAC6 inhibition.
| Evidence Dimension | In vitro HDAC6 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | 5-fluoro-1H-indole-3-carbonitrile: 3,200 nM (3.2 µM) |
| Quantified Difference | 200-fold lower IC50 (higher potency) for the 6-carbonitrile regioisomer |
| Conditions | Human HDAC6; Fluor de lys / RHKK(Ac) fluorogenic substrate; fluorescence-based analysis |
Why This Matters
Procuring the correct regioisomer (6-carbonitrile) is essential for achieving the nanomolar potency required for HDAC6-targeted drug discovery campaigns; the 3-carbonitrile analog is functionally inactive in this context.
- [1] BindingDB. BDBM50421846 (CHEMBL5284275): IC50 = 16 nM for human HDAC6. Assay: Fluor de lys substrate, fluorescence analysis. View Source
- [2] BindingDB. BDBM50569285 (CHEMBL4864941): IC50 = 3.20E+3 nM for human recombinant HDAC6. Assay: [RHKK(Ac)] fluorogenic substrate. View Source
